molecular formula C37H40N2O6 B7818837 BERBAMINE

BERBAMINE

Cat. No.: B7818837
M. Wt: 608.7 g/mol
InChI Key: DFOCUWZXJBAUSQ-UHFFFAOYSA-N
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Description

The compound identified as “BERBAMINE” is known as Chromium (III) chloride tetrahydrofuran complex. This compound is a coordination complex where chromium (III) chloride is coordinated with three molecules of tetrahydrofuran. It is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromium (III) chloride tetrahydrofuran complex can be synthesized by reacting chromium (III) chloride with tetrahydrofuran under an inert atmosphere. The reaction typically involves dissolving chromium (III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting complex is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of Chromium (III) chloride tetrahydrofuran complex follows similar principles but on a larger scale. The process involves the use of large reactors where chromium (III) chloride is dissolved in tetrahydrofuran, and the reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chromium (III) chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:

    Oxidation: The complex can be oxidized to higher oxidation states of chromium.

    Reduction: It can be reduced to lower oxidation states or elemental chromium.

    Substitution: The tetrahydrofuran ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction may produce elemental chromium or lower oxidation state complexes.

Scientific Research Applications

Chromium (III) chloride tetrahydrofuran complex has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other chromium complexes and as a catalyst in various organic reactions.

    Biology: The complex is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments.

Mechanism of Action

The mechanism by which Chromium (III) chloride tetrahydrofuran complex exerts its effects involves coordination chemistry. The chromium center can interact with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Chromium (III) chloride: A simpler form without the tetrahydrofuran ligands.

    Chromium (III) acetate: Another chromium complex with different ligands.

    Chromium (III) nitrate: A chromium complex with nitrate ligands.

Uniqueness

Chromium (III) chloride tetrahydrofuran complex is unique due to the presence of tetrahydrofuran ligands, which provide specific solubility and reactivity properties. This makes it particularly useful in certain chemical reactions and industrial applications where other chromium complexes may not be as effective.

Properties

IUPAC Name

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCUWZXJBAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-61-5
Record name Berbamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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